molecular formula C11H19NO2 B12118108 Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate

Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B12118108
M. Wt: 197.27 g/mol
InChI Key: PRGZTVNLRWOTMW-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate is a chemical compound with the molecular formula C11H19NO2. It is known for its unique spirocyclic structure, which consists of a nitrogen-containing ring fused to a cyclopentane ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of cyclopentane derivatives and nitrogen-containing reagents to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride: Similar in structure but with different functional groups.

    Methyl 5-azaspiro[2.5]octane-1-carboxylate: Another spirocyclic compound with a methyl group instead of an ethyl group.

Uniqueness

Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of an ethyl ester group.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl 5-methyl-5-azaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H19NO2/c1-3-14-10(13)9-7-11(9)5-4-6-12(2)8-11/h9H,3-8H2,1-2H3

InChI Key

PRGZTVNLRWOTMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CCCN(C2)C

Origin of Product

United States

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